molecular formula C13H15F6N3O B11082348 N-[1-[(4,6-dimethyl-2-pyridinyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]propanamide

N-[1-[(4,6-dimethyl-2-pyridinyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]propanamide

Cat. No.: B11082348
M. Wt: 343.27 g/mol
InChI Key: ZPRFXZHLKQVOAC-UHFFFAOYSA-N
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Description

N-[1-[(4,6-dimethyl-2-pyridinyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]propanamide is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with dimethyl groups and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[(4,6-dimethyl-2-pyridinyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]propanamide typically involves multiple steps. One common approach is to start with the preparation of the 4,6-dimethyl-2-pyridinylamine, which is then reacted with a trifluoromethylating agent to introduce the trifluoromethyl group. The final step involves the reaction of the intermediate with propanoyl chloride under appropriate conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to maximize yield and purity. Techniques such as continuous flow synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[1-[(4,6-dimethyl-2-pyridinyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions for substitution reactions vary depending on the desired product but may include the use of halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

N-[1-[(4,6-dimethyl-2-pyridinyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]propanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of N-[1-[(4,6-dimethyl-2-pyridinyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-[(4,6-dimethyl-2-pyridinyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]acetamide
  • N-[1-[(4,6-dimethyl-2-pyridinyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]butanamide

Uniqueness

N-[1-[(4,6-dimethyl-2-pyridinyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C13H15F6N3O

Molecular Weight

343.27 g/mol

IUPAC Name

N-[2-[(4,6-dimethylpyridin-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl]propanamide

InChI

InChI=1S/C13H15F6N3O/c1-4-10(23)22-11(12(14,15)16,13(17,18)19)21-9-6-7(2)5-8(3)20-9/h5-6H,4H2,1-3H3,(H,20,21)(H,22,23)

InChI Key

ZPRFXZHLKQVOAC-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC(C(F)(F)F)(C(F)(F)F)NC1=CC(=CC(=N1)C)C

Origin of Product

United States

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